N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of pyrazole and furan rings, along with chloro, dimethyl, and difluorophenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Coupling with Difluorophenoxy Group: The difluorophenoxy group is introduced through a nucleophilic substitution reaction using a suitable difluorophenol derivative.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the pyrazole derivative through a condensation reaction.
Final Coupling and Amidation: The final step involves the coupling of the pyrazole-furan intermediate with an appropriate amine to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the chloro substituent, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield pyrazole carboxylic acids, while reduction of the chloro group may yield the corresponding pyrazole derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of agrochemicals, such as herbicides or insecticides, and in materials science for the synthesis of novel polymers or coatings.
Mechanism of Action
The mechanism of action of N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-{1-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE
- **N~2~-{1-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE
- **N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-THIOAMIDE
Uniqueness
The uniqueness of N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE lies in its specific combination of substituents and the resulting chemical properties. The presence of both chloro and difluorophenoxy groups, along with the pyrazole and furan rings, imparts unique reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C21H18ClF2N5O3 |
---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H18ClF2N5O3/c1-12-20(22)13(2)29(27-12)11-28-9-15(8-25-28)26-21(30)19-6-4-16(32-19)10-31-18-5-3-14(23)7-17(18)24/h3-9H,10-11H2,1-2H3,(H,26,30) |
InChI Key |
ZBKBBYAUJFWTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)F)F)C)Cl |
Origin of Product |
United States |
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